N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide
Description
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide is a fascinating compound that combines elements of both the benzo[d][1,3]dioxole and thiophene families. This compound exhibits unique structural features that enable it to participate in diverse chemical reactions and possess various biological activities. This article will delve into its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-16-6-11(8-18-17(21)15-2-1-5-24-15)9-19(16)12-3-4-13-14(7-12)23-10-22-13/h1-5,7,11H,6,8-10H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLGKYXTNSEBKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis begins with the formation of the benzo[d][1,3]dioxole-5-yl moiety, which can be prepared via cyclization reactions involving catechol derivatives.
Formation of Pyrrolidine Core: : The pyrrolidine core is typically synthesized through a condensation reaction involving primary amines and suitable ketones or aldehydes under mild conditions.
Combining the Units: : The next step involves linking the benzo[d][1,3]dioxole-5-yl moiety with the pyrrolidine core. This is done through an acylation reaction.
Introduction of the Thiophene Moiety: : Finally, the thiophene-2-carboxamide unit is introduced using a coupling reaction involving the previously synthesized intermediate and a suitable thiophene derivative.
Industrial Production Methods
While industrial production methods for this compound are not well-documented, they likely involve scalable versions of the above synthetic routes. Key considerations include optimizing reaction conditions, yield, and purity of the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, often yielding corresponding sulfoxides or sulfones.
Reduction: : Reduction reactions can result in the conversion of the oxo group to hydroxyl groups.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiophene or benzo[d][1,3]dioxole moieties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: : Substitution reactions often involve halogenated intermediates and bases like sodium hydride.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Alcohol derivatives.
Substitution: : Various substituted benzo[d][1,3]dioxole and thiophene derivatives.
Scientific Research Applications
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide has found applications in:
Chemistry: : Used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: : Studied for its potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: : Potential therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is multifaceted:
Molecular Targets: : It may bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: : It could influence signaling pathways involved in cell growth, differentiation, or metabolism.
Comparison with Similar Compounds
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide stands out due to its unique combination of structural features:
Benzo[d][1,3]dioxole Derivatives: : Compared to other benzo[d][1,3]dioxole derivatives, this compound offers enhanced stability and reactivity.
Thiophene Derivatives: : Relative to similar thiophene derivatives, it has distinct electronic properties, potentially leading to different biological activities.
List of Similar Compounds
Benzo[d][1,3]dioxole-5-carboxamide
Thiophene-2-carboxylic acid derivatives
Pyrrolidine-3-carboxamide derivatives
This detailed exploration provides a comprehensive understanding of this compound, highlighting its synthesis, chemical properties, applications, and unique features.
Biological Activity
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a thiophene carboxamide. The molecular formula can be represented as , with a molecular weight of approximately 342.41 g/mol.
Research indicates that compounds similar to this compound exhibit various biological activities:
-
Anticancer Activity :
- In studies involving benzodioxole derivatives, compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines. For instance, derivatives showed IC50 values ranging from 3.94 to 9.12 mM across different cell lines, indicating promising anticancer potential .
- Specifically, derivatives containing amide groups were noted for their enhanced cytotoxic effects compared to their non-amide counterparts .
- Antioxidant Properties :
Case Studies
- Cytotoxicity Assessment :
- Mechanistic Studies :
Data Summary
Q & A
(Basic) What are the standard synthetic protocols for synthesizing N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide, and what key intermediates are involved?
Answer:
The synthesis typically involves three stages:
Preparation of the pyrrolidinone core : The 5-oxopyrrolidin-3-ylmethyl scaffold is synthesized via cyclization of γ-aminobutyric acid derivatives or through Michael addition reactions using acrylate esters .
Functionalization with benzodioxole : The benzo[d][1,3]dioxol-5-yl group is introduced via nucleophilic substitution or Pd-catalyzed coupling reactions. Triethylamine (TEA) in dimethylformamide (DMF) is commonly used to facilitate this step .
Thiophene-2-carboxamide coupling : The thiophene moiety is attached via carbodiimide-mediated amidation (e.g., EDC/HOBt) under inert conditions. Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC, with final purification by column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) .
Key intermediates : Benzodioxole-5-amine, 5-oxopyrrolidin-3-ylmethyl bromide, and thiophene-2-carbonyl chloride.
(Advanced) How can researchers optimize the coupling efficiency between the benzodioxole and pyrrolidinone moieties to minimize by-products?
Answer:
By-product formation (e.g., dimerization or over-alkylation) is mitigated by:
- Temperature control : Maintaining reactions at 0–5°C during benzodioxole introduction reduces side reactions .
- Catalyst screening : Using Pd(PPh₃)₄ for Suzuki-Miyaura coupling (if aryl halides are intermediates) improves regioselectivity .
- Solvent optimization : Polar aprotic solvents like DMF enhance solubility of aromatic intermediates, while additives like KI accelerate SNAr reactions .
- Stoichiometric adjustments : Limiting benzodioxole derivatives to 1.1 equivalents prevents excess reactivity . Post-reaction quenching with aqueous NH₄Cl and extraction with ethyl acetate improves yield (>75%) .
(Basic) Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Confirm the presence of benzodioxole (δ 6.8–7.1 ppm, aromatic protons), pyrrolidinone (δ 2.5–3.5 ppm, methylene groups), and thiophene (δ 7.4–7.6 ppm) .
- FT-IR : Validate amide C=O stretches (~1650 cm⁻¹) and benzodioxole ether linkages (~1250 cm⁻¹) .
- HPLC-MS : Ensure purity (>95%) and molecular ion consistency (expected [M+H]⁺ ~415–420 Da) .
- Elemental analysis : Verify C, H, N, S, and O content within ±0.3% of theoretical values .
(Advanced) What strategies are effective in resolving discrepancies between computational docking predictions and experimental binding affinity data for this compound?
Answer:
Contradictions often arise from:
- Protein flexibility : Use molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to model receptor conformational changes over 100–200 ns trajectories .
- Solvent effects : Include explicit water molecules in docking (AutoDock Vina) to improve binding pose accuracy .
- Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics (Kd, ΔH) to validate docking scores . Adjust force fields (e.g., CHARMM36) to better model π-π stacking between benzodioxole and aromatic residues .
(Basic) What are the common solubility challenges encountered with this compound, and how can they be addressed in formulation for biological assays?
Answer:
- Low aqueous solubility : Due to hydrophobic benzodioxole and thiophene groups, solubility in water is <0.1 mg/mL.
- Formulation strategies :
- Use co-solvents (e.g., 10% DMSO in PBS) for in vitro assays .
- Micellar encapsulation (e.g., Cremophor EL) improves bioavailability in vivo .
- Salt formation (e.g., hydrochloride) enhances solubility in polar solvents .
- Precipitation monitoring : Dynamic light scattering (DLS) detects aggregation during long-term storage .
(Advanced) How do modifications to the thiophene-2-carboxamide group influence the compound’s pharmacokinetic properties, and what in vitro models are suitable for evaluating these changes?
Answer:
- Thiophene modifications :
- Electron-withdrawing groups (e.g., Cl) : Increase metabolic stability (CYP3A4 resistance) but reduce intestinal absorption .
- Methylation at C5 : Enhances logP (by ~0.5 units), improving blood-brain barrier penetration .
- In vitro models :
- Caco-2 cells : Assess permeability (Papp >1 ×10⁻⁶ cm/s indicates good absorption) .
- Liver microsomes : Measure half-life (t₁/₂) to predict hepatic clearance .
- Plasma protein binding (PPB) : Equilibrium dialysis quantifies albumin binding (target: <90% free fraction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
